JNJ-39758979

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

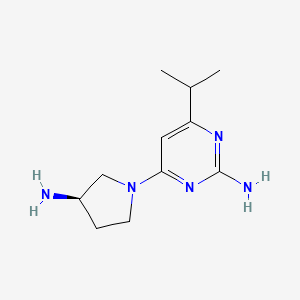

4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGVHJHSCBOQT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046447-90-8 | |

| Record name | JNJ 39758979 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046447908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-39758979 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV7T5BNMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-39758979: A Technical Whitepaper on a Potent and Selective Histamine H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy in various disease models, and clinical findings. Detailed experimental protocols for key in vitro and in vivo studies are provided to facilitate further research and development. Notably, the clinical development of this compound was terminated due to safety concerns, specifically drug-induced agranulocytosis, a critical consideration for future drug development efforts targeting the H4 receptor.[1]

Introduction

The histamine H4 receptor is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is linked to a range of pro-inflammatory responses, including chemotaxis, cytokine production, and the modulation of immune cell function. Consequently, the H4 receptor has emerged as a promising therapeutic target for allergic and inflammatory disorders such as asthma, atopic dermatitis, and pruritus.

This compound, chemically described as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, was developed as a potent and selective H4 receptor antagonist.[2][3] Preclinical studies demonstrated its efficacy in various animal models of inflammation and allergy.[3][4] The compound advanced into clinical trials and showed promise in reducing histamine-induced pruritus and symptoms of atopic dermatitis in human subjects.[1][2] However, the emergence of agranulocytosis as a serious adverse event led to the discontinuation of its development.[1] This whitepaper aims to consolidate the key technical data and methodologies associated with the investigation of this compound.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits high affinity for the human histamine H4 receptor and displays significant selectivity over other histamine receptor subtypes.

| Receptor | Species | Binding Affinity (Ki) [nM] | Selectivity vs. H4R |

| Histamine H4 Receptor (H4R) | Human | 12.5 ± 2.6 | - |

| Mouse | 5.3 | - | |

| Monkey | 25 | - | |

| Rat | 188 | - | |

| Guinea Pig | 306 | - | |

| Dog | >10,000 | - | |

| Histamine H1 Receptor (H1R) | Human | >1,000 | >80-fold |

| Histamine H2 Receptor (H2R) | Human | >1,000 | >80-fold |

| Histamine H3 Receptor (H3R) | Human | 1,043 | >80-fold |

Data compiled from multiple sources.[3][4][5][6]

Pharmacokinetics

Pharmacokinetic parameters of this compound have been characterized in both preclinical species and humans.

| Species | Dose & Route | Cmax | t1/2 (hours) | Bioavailability (F) |

| Mouse | 10 mg/kg p.o. | 0.3 µM | 7.5 | 36% |

| Human | Single oral dose | - | 124-157 | - |

Data compiled from multiple sources.[3][4][5]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the histamine H4 receptor. The H4 receptor is coupled to a Gi/o protein. Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. This compound blocks these downstream signaling events by preventing histamine from binding to the receptor.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. Item - CONSORT diagram showing the flow of participants through each stage of the randomized crossover trial. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

JNJ-39758979: A Comprehensive Selectivity and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and pruritic responses. Developed as a potential therapeutic agent for allergic and inflammatory conditions such as atopic dermatitis and asthma, this compound demonstrated significant efficacy in preclinical models and early clinical trials. Its development, however, was halted due to a severe off-target effect, agranulocytosis, observed in phase II studies.[1][2][3] This guide provides a detailed overview of the selectivity profile of this compound, the experimental methodologies used for its characterization, and its key pharmacodynamic effects.

Core Selectivity Profile: Quantitative Analysis

This compound exhibits high affinity for the histamine H4 receptor across multiple species, with notable selectivity against other histamine receptor subtypes and a broad range of other molecular targets.

Table 1.1: Histamine H4 Receptor (H4R) Binding Affinity (Ki) and Functional Antagonism (pA2)

The binding affinity (Ki) and functional antagonist activity (pA2) of this compound were determined in various species, highlighting its potent interaction with the primary target.

| Species | Binding Affinity (Ki, nM) | Functional Antagonism (pA2) |

| Human | 12.5 ± 2.6[4] | 7.9[5][6] |

| Mouse | 5.3[5][6] | 8.3[5][6] |

| Monkey | 25[5][6] | 7.5[5][6] |

| Rat | 188[5][6] | 7.2[5][6] |

| Guinea Pig | 306[5][6] | Not Reported |

| Dog | ≥10,000[5][6] | Not Reported |

Table 1.2: Selectivity Against Human Histamine Receptor Subtypes

A key characteristic of this compound is its high selectivity for the H4 receptor over other human histamine receptors, which is crucial for minimizing off-target effects related to H1, H2, or H3 receptor modulation. The compound demonstrates over 80-fold selectivity for H4R.[4][7]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| H4R | 12.5 [7][8] |

| H1R | >1,000[8] |

| H2R | >1,000[8] |

| H3R | 1,043[8] |

Table 1.3: Broad Panel Off-Target Screening

Comprehensive screening revealed an excellent selectivity profile against a wide array of other proteins, indicating a low potential for interactions with unintended biological targets at therapeutic concentrations.

| Target Class | Concentration Tested | Activity Level |

| Receptors, Ion Channels, and Transporters | 1 µM | No significant activity at 48 sites[8] |

| Kinases | 10 µM | No significant activity at 66 sites[8] |

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the H4 receptor. The H4R is coupled to the Gi/o family of G proteins. Upon activation by histamine, H4R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for mediating the chemotaxis of immune cells like eosinophils and mast cells. This compound blocks this pathway by preventing histamine from binding to the receptor, thereby inhibiting the downstream cellular responses.

References

- 1. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. caymanchem.com [caymanchem.com]

- 8. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-39758979: A Technical Overview of its Role as a Histamine H4 Receptor Antagonist in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on JNJ-39758979, a potent and selective antagonist of the histamine H4 receptor (H4R). It details the compound's mechanism of action, pharmacological profile, and its role in modulating inflammatory responses, as demonstrated in preclinical and clinical studies. The information is intended for professionals in the fields of immunology, pharmacology, and drug development.

Introduction: Targeting the Histamine H4 Receptor

Histamine is a critical mediator in allergic inflammation, exerting its effects through four distinct G-protein-coupled receptors (H1R, H2R, H3R, and H4R). While H1R antagonists are widely used for symptomatic relief in allergic conditions, the discovery of the H4 receptor has unveiled a more nuanced role for histamine in immune regulation. The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells. Its activation is implicated in chemotaxis, cytokine production, and the modulation of immune responses, making it a compelling target for novel anti-inflammatory therapies.[1]

This compound, chemically identified as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, emerged as a potent, selective, and orally active H4R antagonist.[2] It has been extensively profiled in preclinical models of inflammation and has undergone clinical investigation, providing valuable insights into the therapeutic potential and challenges of H4R antagonism.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H4 receptor. By binding to the receptor, it blocks the downstream signaling initiated by histamine. H4R activation by histamine leads to several pro-inflammatory events, including the chemotaxis of mast cells and eosinophils, and the shaping of a Th2-biased immune response.[1][4] In transfected cells, this compound has been shown to functionally antagonize histamine-induced inhibition of cyclic AMP (cAMP).[5][6] The blockade of these pathways by this compound forms the basis of its anti-inflammatory and antipruritic effects.

Caption: H4R Signaling and Inhibition by this compound.

Pharmacological and Pharmacokinetic Profile

This compound is characterized by its high affinity and selectivity for the H4 receptor across multiple species, with a notable potency at the human receptor.[4][5] Its pharmacokinetic properties support oral administration and have been evaluated in both preclinical species and humans.[2][5]

The pharmacological and pharmacokinetic parameters of this compound are summarized in the tables below.

Table 1: Receptor Binding Affinity (Ki) and Functional Antagonism (pA2)

| Species | Receptor | Ki (nM) | pA2 |

|---|---|---|---|

| Human | H4R | 12.5 ± 2.6[2][4] | 7.9[5][6] |

| Human | H1R | >1,000[7] | - |

| Human | H2R | >1,000[7] | - |

| Human | H3R | 1,043[7] | - |

| Mouse | H4R | 5.3[5][6] | 8.3[5][6] |

| Monkey | H4R | 25[5][6] | 7.5[5][6] |

| Rat | H4R | 188[5][6] | 7.2[5][6] |

| Guinea Pig | H4R | 306[5][6] | - |

| Dog | H4R | ≥10,000[5][6] | - |

Table 2: Pharmacokinetic Parameters in Rats

| Administration | Dose | Cmax (µM) | t1/2 (hours) | Bioavailability (F) | Vss (L/kg) | CL (L/h) |

|---|---|---|---|---|---|---|

| Oral (p.o.) | 10 mg/kg | 0.3[5] | 7.5[5] | 36%[5] | - | - |

| Intravenous (i.v.) | 2 mg/kg | - | 2.1[5] | - | 19.9[5] | 2.2[5] |

Table 3: Pharmacokinetic Parameters in Humans (Phase 1, Single Dose)

| Parameter | Value |

|---|

| Plasma Half-life (t1/2) | 124 - 157 hours[2][4][8] |

Preclinical Efficacy in Inflammatory Models

This compound has demonstrated dose-dependent anti-inflammatory and antipruritic activity in various animal models, validating the role of H4R in these conditions.

-

Asthma: In an ovalbumin-sensitized mouse model, this compound reduced eosinophil infiltration into the bronchoalveolar lavage fluid at doses ranging from 0.2 to 20 mg/kg.[7][9]

-

Dermatitis: The compound was effective in a mouse model of Th2-dependent contact hypersensitivity induced by fluorescein isothiocyanate (FITC), where a 20 mg/kg dose decreased ear edema.[7] In an ovalbumin-induced atopic dermatitis model, a combination of this compound and the H1R antagonist mepyramine produced a strong synergistic anti-inflammatory effect.[10]

-

Pruritus: this compound effectively inhibited histamine-induced scratching behavior in mice.[7][8]

-

Arthritis: The compound has also shown activity in a mouse model of collagen-induced arthritis.[9]

Clinical Development and Pharmacodynamics

The preclinical profile of this compound supported its advancement into human clinical trials.

-

Phase 1 Studies: In healthy volunteers, an oral formulation of this compound was generally well-tolerated, with dose-dependent nausea being the main exception.[2][4] These studies confirmed a long plasma half-life of 124-157 hours.[4][8] A key pharmacodynamic effect was demonstrated through the dose-dependent inhibition of histamine-induced eosinophil shape change in ex vivo blood samples, confirming target engagement in vivo.[2][9] Furthermore, the compound significantly reduced histamine-induced pruritus in healthy subjects, providing proof-of-concept for its antipruritic activity.[9][11]

-

Phase 2a Studies:

-

Asthma: A study in adults with uncontrolled asthma did not meet its primary endpoint of improving pre-bronchodilator FEV1 in the overall population.[12][13] However, pre-specified subgroup analyses revealed nominally significant improvements in patients with elevated baseline levels of blood or sputum eosinophils, suggesting a potential benefit in an eosinophilic asthma phenotype.[12][13]

-

Atopic Dermatitis: A Phase 2a trial in adults with moderate atopic dermatitis was terminated prematurely after two participants developed agranulocytosis.[14] This serious adverse event was thought to be related to reactive metabolites rather than a direct on-target effect of H4R inhibition.[14] Subsequently, the development of this compound was discontinued.[3]

-

Experimental Protocols

Detailed methodologies for key experiments are provided below.

-

Source: Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human histamine H4 receptor.

-

Radioligand: [³H]-Histamine or [³H]-JNJ 7777120.

-

Procedure: a. Incubate cell membranes (10-20 µg protein) with a fixed concentration of radioligand (e.g., 5 nM) and varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Total binding is determined in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of a non-labeled H4R ligand (e.g., 10 µM JNJ 7777120). c. Incubate for 60-90 minutes at 25°C. d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. e. Wash filters three times with ice-cold binding buffer to remove unbound radioligand. f. Measure filter-bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate IC₅₀ values using non-linear regression analysis. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This pharmacodynamic assay measures the ability of this compound in a subject's blood to inhibit a histamine-induced cellular response.

Caption: Workflow for Eosinophil Shape Change Assay.

-

Blood Collection: Draw venous blood from subjects at pre-dose and various post-dose time points into heparinized tubes.

-

Stimulation: Aliquot whole blood and stimulate with a pre-determined concentration of histamine (e.g., 1 µM) or saline (vehicle control).

-

Incubation: Incubate samples for 5 minutes at 37°C.

-

Fixation: Stop the reaction by adding a fixative solution (e.g., 2% paraformaldehyde).

-

Lysis: Lyse erythrocytes using a lysis buffer.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Eosinophils are identified by their characteristic side scatter (SSC) and auto-fluorescence properties. The change in cell shape from spherical to an elongated, irregular form is measured as an increase in the forward scatter (FSC) signal.

-

Analysis: The percentage inhibition of the histamine-induced shape change is calculated for each post-dose time point relative to the pre-dose response.

-

Animals: BALB/c mice (female, 6-8 weeks old).

-

Sensitization: Sensitize mice on days 0 and 14 via intraperitoneal (i.p.) injection of ovalbumin (OVA, 20 µg) emulsified in aluminum hydroxide (2 mg).

-

Drug Administration: Administer this compound (0.2 - 20 mg/kg) or vehicle orally once daily from days 21 to 23.

-

Challenge: On days 21, 22, and 23, challenge mice with an aerosol of 1% OVA in saline for 30 minutes, one hour after drug administration.

-

Endpoint Measurement: On day 24 (24 hours after the final challenge): a. Perform bronchoalveolar lavage (BAL) by flushing the lungs with phosphate-buffered saline (PBS). b. Determine the total cell count in the BAL fluid using a hemocytometer. c. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts, specifically quantifying eosinophils.

-

Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated groups to the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist. Preclinical studies robustly demonstrated its anti-inflammatory and antipruritic efficacy in models of asthma, dermatitis, and pruritus.[4] Clinical studies confirmed its pharmacodynamic activity in humans, showing clear target engagement and providing proof-of-concept for H4R's role in histamine-induced pruritus.[9] While its clinical development was halted due to an idiosyncratic safety signal, the data generated from this compound has been instrumental.[3][14] It has validated the H4 receptor as a therapeutic target for inflammatory conditions, particularly those with an eosinophilic or pruritic component, and has paved the way for the development of next-generation H4R antagonists with improved safety profiles.

References

- 1. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Novel antihistamine drug JNJ 39758979 | PPTX [slideshare.net]

- 9. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phase 2a, randomized, double-blind, placebo-controlled, multicentre, parallel-group study of an H4 R-antagonist (this compound) in adults with uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-39758979 and Pruritus Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruritus, or itch, is a complex and often debilitating symptom associated with a multitude of dermatological and systemic diseases. The pathophysiology of pruritus involves a sophisticated interplay of neuronal pathways and inflammatory mediators. While histamine has long been recognized as a key mediator of itch, the discovery of the histamine H4 receptor (H4R) has unveiled a novel therapeutic target. This technical guide provides an in-depth examination of JNJ-39758979, a potent and selective H4R antagonist, and its role in the context of pruritus pathophysiology. We will explore its mechanism of action, summarize key preclinical and clinical data, and provide detailed experimental protocols relevant to its study.

Introduction to Pruritus Pathophysiology

Pruritus is broadly categorized into four types: cutaneous (pruritoceptive), neuropathic, neurogenic, and psychogenic.[1] Cutaneous itch originates in the skin due to inflammation or other damage, while neuropathic itch arises from pathology along the afferent nerve pathway.[1] Neurogenic itch is centrally mediated without evidence of neural pathology, and psychogenic itch is associated with psychological disorders.[1]

The sensation of itch is transmitted by dedicated afferent C-fibers.[2] A key mediator in pruritoceptive itch is histamine, which is released from mast cells and keratinocytes.[1] Histamine activates sensory neurons, leading to the sensation of itch.[1] However, it is now understood that pruritus is not solely a histamine-dependent phenomenon, with numerous other mediators and receptors contributing to what are known as non-histaminergic itch pathways.

The Role of the Histamine H4 Receptor

The histamine H4 receptor is the most recently discovered of the four histamine receptor subtypes (H1R, H2R, H3R, and H4R).[3] It is a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on sensory neurons.[3] This expression pattern implicates the H4R in the modulation of immune and inflammatory responses, making it a compelling target for inflammatory conditions, including pruritus.[3]

Activation of H4R on immune cells can lead to chemotaxis, cytokine and chemokine release, and upregulation of adhesion molecules. In the context of pruritus, H4R activation on sensory neurons is believed to contribute to the generation of the itch signal.[1]

This compound: A Selective H4 Receptor Antagonist

This compound, with the chemical name (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, is a potent and selective antagonist of the human histamine H4 receptor.[3] Its high affinity and selectivity for H4R over other histamine receptors make it a valuable tool for investigating the role of H4R in health and disease, and a promising therapeutic candidate for pruritus and other inflammatory conditions.[3]

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of histamine to the H4 receptor. By doing so, it inhibits the downstream signaling cascades initiated by H4R activation. This antagonism has been shown to have several functional consequences relevant to pruritus:

-

Inhibition of Immune Cell Function: this compound has been shown to inhibit histamine-induced eosinophil shape change, a marker of eosinophil activation.[3] Eosinophils are key inflammatory cells implicated in allergic pruritic conditions such as atopic dermatitis.

-

Modulation of Sensory Neuron Activity: By blocking H4R on sensory neurons, this compound is thought to reduce the excitability of these neurons and thereby decrease the transmission of itch signals to the central nervous system.

-

Anti-inflammatory Effects: In preclinical models of dermatitis, H4R antagonists have demonstrated the ability to reduce ear edema, inflammation, and the infiltration of mast cells and eosinophils. They also decrease the levels of pro-inflammatory cytokines and chemokines in skin tissue.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Binding Affinity (Ki) at human H4R | 12.5 ± 2.6 nM | [3] |

| Selectivity over other histamine receptors | >80-fold | [3] |

| Plasma Half-Life (single oral dose) | 124-157 hours | [3] |

Table 2: Clinical Efficacy of this compound in a Phase 1 Study (Histamine-Induced Pruritus in Healthy Volunteers)

| Treatment Group | Time Point | Reduction in AUC of Pruritus Score vs. Placebo (p-value) | Reference |

| This compound (600 mg) | 2 hours | Significant (p = 0.0248) | [4][5] |

| This compound (600 mg) | 6 hours | Significant (p = 0.0060) | [4][5] |

| Cetirizine (10 mg) | 2 hours | Not Significant | [4] |

| Cetirizine (10 mg) | 6 hours | Significant (p = 0.0417) | [4][5] |

Note: Due to a carryover effect of this compound, only data from the first treatment period was used for pruritus-related evaluations.[4][5]

Table 3: Clinical Efficacy of this compound in a Phase 2a Study (Moderate Atopic Dermatitis)

| Treatment Group | Primary Endpoint (Median change in EASI score at Week 6) | Key Secondary Pruritus Endpoints (Nominally Significant Improvements) | Reference |

| This compound (100 mg) | -3.7 | Not specified | [6] |

| This compound (300 mg) | -3.0 | Pruritus Categorical Response Scale (PCRS), Pruritus Numeric Rating Scales (PNRS), Subject's Global Impressions of Change in Pruritus (SGICP) | [6] |

| Placebo | -1.3 | - | [6] |

Note: The study did not meet its primary endpoint but showed numerical improvements in EASI and nominally significant improvements in several patient-reported pruritus outcomes. The study was prematurely discontinued due to safety concerns (neutropenia).[6]

Experimental Protocols

Histamine-Induced Pruritus Model in Healthy Volunteers

This protocol describes a method to assess the efficacy of an anti-pruritic agent against histamine-induced itch in a clinical setting.

Objective: To evaluate the effect of a single oral dose of this compound on pruritus induced by intradermal histamine injection.

Methodology:

-

Study Design: A randomized, double-blind, placebo- and active-controlled, three-period crossover study.[4][5] A washout period of at least 22 days should be implemented between treatment periods to minimize carryover effects.[4][5]

-

Subjects: Healthy adult volunteers.

-

Treatment Arms:

-

Histamine Challenge:

-

Efficacy Assessments:

-

Primary Endpoint: Area Under the Curve (AUC) of the pruritus score over a 10-minute period immediately following the histamine challenge.[5] Pruritus is assessed using a visual analog scale (VAS) or a numeric rating scale (NRS) every minute.

-

Secondary Endpoints: Wheal and flare area measured 10 minutes after the histamine challenge.[5]

-

-

Data Analysis: Statistical comparison of the reduction in pruritus AUC between the treatment groups and placebo.

Eosinophil Shape Change Assay (Pharmacodynamic Marker)

This protocol details a flow cytometry-based assay to measure the effect of H4R antagonists on histamine-induced eosinophil shape change.

Objective: To quantify the inhibitory effect of this compound on histamine-induced shape change in human eosinophils as a measure of H4R target engagement.

Methodology:

-

Cell Isolation:

-

Isolate polymorphonuclear leukocytes (PMNLs), which include eosinophils and neutrophils, from fresh human whole blood using standard density gradient centrifugation methods (e.g., using Percoll).

-

-

Cell Treatment:

-

Pre-incubate aliquots of the PMNL suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes at room temperature).

-

-

Histamine Stimulation:

-

Add histamine to the cell suspensions to a final concentration known to induce a submaximal shape change response (e.g., in the nanomolar range).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

-

Flow Cytometry Analysis (Gated Autofluorescence Forward Scatter - GAFS):

-

Fix the cells with paraformaldehyde to stop the reaction.

-

Analyze the cells using a flow cytometer.

-

Gate on the eosinophil population based on their characteristic high autofluorescence.

-

Measure the forward scatter (FSC) of the gated eosinophils. An increase in FSC indicates a change in cell shape (polarization).

-

-

Data Analysis:

-

Calculate the percentage inhibition of the histamine-induced increase in FSC by this compound at each concentration.

-

Determine the IC50 value for this compound.

-

Visualizations

Signaling Pathway of the Histamine H4 Receptor in Pruritus

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine receptor - Wikipedia [en.wikipedia.org]

JNJ-39758979: A Technical Whitepaper on its Discovery, Development, and Mechanistic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key modulator of inflammatory and immune responses. Developed by Janssen Research & Development, this compound showed early promise in preclinical models of allergic and inflammatory conditions and demonstrated efficacy in reducing pruritus in early clinical trials. However, its development was ultimately halted in Phase 2 due to safety concerns, specifically the observation of drug-induced agranulocytosis. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and mechanism of action of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological and developmental pathways.

Discovery and Lead Optimization

This compound emerged from a medicinal chemistry program aimed at identifying novel H4R antagonists. The discovery process, detailed by Savall et al. (2014), originated from a series of 6-alkyl-2,4-diaminopyrimidines.[1] A focused structure-activity relationship (SAR) campaign was conducted to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

General Chemical Synthesis: The synthesis of the 6-alkyl-2,4-diaminopyrimidine scaffold and its derivatives, including this compound, was performed as described by Savall et al. (2014). The general procedure involves the condensation of a substituted guanidine with a β-ketoester to form the pyrimidine core, followed by subsequent modifications to introduce the desired alkyl and amino functionalities.

Screening and In Vitro Assays:

-

Radioligand Binding Assay: To determine the binding affinity of the synthesized compounds for the H4 receptor, a radioligand binding assay was employed. Membranes from CHO-K1 cells stably expressing the human H4 receptor were incubated with [3H]histamine and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of unlabeled histamine. The inhibition constant (Ki) was calculated from the IC50 values.

-

[35S]GTPγS Binding Assay: To assess the functional antagonist activity of the compounds, a [35S]GTPγS binding assay was utilized. Membranes from H4R-expressing cells were incubated with the test compound, histamine, and [35S]GTPγS. The ability of the antagonist to inhibit histamine-stimulated [35S]GTPγS binding was measured as a marker of G-protein activation.

Visualization: Discovery Workflow

Caption: Workflow of the discovery and lead optimization process for this compound.

Mechanism of Action

This compound is a competitive antagonist at the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Upon activation by histamine, the H4R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] this compound blocks this histamine-induced inhibition of cAMP production.[3] Downstream of cAMP, H4R signaling can influence various cellular processes, including the activation of mitogen-activated protein kinase (MAPK) pathways, which play a role in inflammation and immune cell function.[4]

Visualization: H4 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the histamine H4 receptor and the antagonistic action of this compound.

Preclinical Development

This compound underwent a comprehensive preclinical evaluation to characterize its pharmacological, pharmacokinetic, and toxicological profile.

Data Presentation

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| Ki (nM) | Human H4R | 12.5 ± 2.6 | [5] |

| Mouse H4R | 5.3 | [3] | |

| Monkey H4R | 25 | [3] | |

| Rat H4R | 188 | ||

| Guinea Pig H4R | 306 | ||

| Selectivity | >80-fold over H1, H2, H3 | [5] | |

| Functional Antagonism (pA2) | Human H4R | 7.9 (cAMP assay) | [3] |

| IC50 (nM) | Mouse Mast Cell Chemotaxis | 8 | [6] |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Species | Value | Reference |

| Plasma Half-life (t1/2) | Human | 124-157 hours | [5] |

Experimental Protocols

-

Ovalbumin-Induced Asthma Model in Mice: As described by Thurmond et al. (2014), BALB/c mice were sensitized by intraperitoneal injections of ovalbumin (OVA) in alum.[5] Subsequently, mice were challenged with aerosolized OVA. This compound was administered orally prior to the OVA challenge. Bronchoalveolar lavage (BAL) fluid was collected to assess eosinophil infiltration, and lung tissue was processed for histology.

-

FITC-Induced Contact Hypersensitivity in Mice: This model of Th2-dependent dermal inflammation was used to evaluate the effect of this compound on skin inflammation. Mice were sensitized with fluorescein isothiocyanate (FITC) on the abdomen and later challenged with FITC on the ear. This compound was administered orally, and ear swelling was measured as an indicator of the inflammatory response.[6]

-

Histamine-Induced Eosinophil Shape Change: This pharmacodynamic assay was used to demonstrate target engagement in vivo.[5] Whole blood from treated animals or human subjects was stimulated with histamine, and the change in eosinophil shape from round to amoeboid was quantified by flow cytometry. The inhibitory effect of this compound on this response was measured.

Clinical Development

This compound progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patient populations.

Data Presentation

Table 3: Summary of Key Clinical Trials for this compound

| Trial Identifier | Phase | Indication | Key Findings | Reference |

| NCT01068223 | 1 | Histamine-Induced Pruritus | Single 600 mg dose significantly reduced histamine-induced pruritus compared to placebo.[7] | Kollmeier et al. (2014) |

| NCT01497119 | 2a | Moderate Atopic Dermatitis | Did not meet primary endpoint (EASI score). Showed numerical improvements in pruritus scores. Terminated early due to two cases of agranulocytosis in the 300 mg group.[8] | Murata et al. (2015) |

Experimental Protocols

-

Histamine-Induced Pruritus in Healthy Volunteers (Kollmeier et al., 2014): This was a randomized, double-blind, placebo- and active-controlled (cetirizine) crossover study.[7] A histamine challenge (intradermal injection) was performed before and at 2 and 6 hours after a single oral dose of this compound (600 mg), cetirizine (10 mg), or placebo. The primary endpoint was the area under the curve of the pruritus score.

-

Phase 2a Study in Atopic Dermatitis (Murata et al., 2015): This was a randomized, double-blind, placebo-controlled, multicenter study in adult Japanese patients with moderate atopic dermatitis.[8] Patients received this compound (100 mg or 300 mg) or placebo once daily for 6 weeks. The primary efficacy endpoint was the change in the Eczema Area and Severity Index (EASI) score at week 6. Secondary endpoints included Investigator's Global Assessment (IGA) and patient-reported pruritus scores.

Discontinuation and Future Directions

The clinical development of this compound was terminated due to the occurrence of drug-induced agranulocytosis in two patients during the Phase 2a atopic dermatitis study.[8][9] This serious adverse event was deemed likely to be an off-target effect of the molecule.[8] While the precise mechanism of this compound-induced agranulocytosis has not been definitively elucidated, drug-induced agranulocytosis is often an idiosyncratic, immune-mediated reaction, potentially involving the formation of reactive metabolites that can lead to the destruction of neutrophils.[10]

The experience with this compound underscores the challenges in developing novel therapeutics. Despite the setback with this specific compound, the clinical data, particularly the positive signal in reducing pruritus, provided valuable proof-of-concept for the therapeutic potential of H4R antagonism.[9] This has encouraged the continued development of other structurally distinct H4R antagonists with improved safety profiles for the treatment of atopic dermatitis and other inflammatory conditions.

Visualization: this compound Development Timeline

Caption: The development timeline of this compound from discovery to discontinuation.

References

- 1. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (this compound) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current understanding of the mechanisms of idiosyncratic drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-39758979: A Technical Guide to a Selective Histamine H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This document provides a comprehensive technical overview of the chemical structure, properties, and pharmacological profile of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the H4R. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and evaluation.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine, is a synthetic organic molecule with a molecular formula of C11H19N5.[1][2][3] Its chemical structure is characterized by a 2,4-diaminopyrimidine core substituted with an isopropyl group and a chiral aminopyrrolidine moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine | [2] |

| Molecular Formula | C11H19N5 | [1][2][3] |

| Molecular Weight | 221.30 g/mol | [1][2] |

| CAS Number | 1046447-90-8 | [2][3] |

| SMILES | CC(C)c1cc(nc(N)n1)N2CC--INVALID-LINK--N | [1] |

| InChIKey | COOGVHJHSCBOQT-MRVPVSSYSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL). The dihydrochloride salt is soluble in water (up to 100 mM) and DMSO (up to 100 mM). | |

| Melting Point | Not publicly available. | |

| pKa | Not publicly available. |

Synthesis

The synthesis of this compound has been reported in the medicinal chemistry literature, specifically in the context of the discovery and structure-activity relationship (SAR) studies of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. While the detailed, step-by-step protocol from the primary publication is not publicly available, the general synthetic approach involves the construction of the substituted diaminopyrimidine core followed by the coupling of the chiral aminopyrrolidine side chain.

A representative synthetic workflow, based on common organic chemistry principles for the synthesis of similar compounds, is depicted below.

Pharmacological Properties

This compound is a high-affinity antagonist of the histamine H4 receptor. It exhibits significant selectivity for the H4 receptor over other histamine receptor subtypes (H1, H2, and H3).

Table 3: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| Ki (H4R) | Human | 12.5 nM | [4][5] |

| Mouse | 5.3 nM | [4] | |

| Monkey | 25 nM | [4] | |

| Rat | 188 nM | [4] | |

| Guinea Pig | 306 nM | [4] | |

| pA2 (cAMP inhibition) | Human | 7.9 | [4] |

| Selectivity | >80-fold over H1, H2, H3 receptors |

Table 4: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route | Dose | Value | Reference |

| Cmax | Oral | 10 mg/kg | 0.3 µM | [4] |

| t1/2 | Oral | 10 mg/kg | 7.5 hours | [4] |

| Oral Bioavailability (F) | 36% | [4] | ||

| Vss | IV | 2 mg/kg | 19.9 L/kg | [4] |

| CL | IV | 2 mg/kg | 2.2 L/h | [4] |

| t1/2 | IV | 2 mg/kg | 2.1 hours | [4] |

Mechanism of Action and Signaling Pathway

The histamine H4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand, histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can modulate intracellular calcium concentrations.

As an antagonist, this compound binds to the H4 receptor and blocks the binding of histamine, thereby preventing the initiation of this downstream signaling. This antagonistic action is the basis for its anti-inflammatory and immunomodulatory effects.

Key Experimental Protocols

The following sections describe representative methodologies for key in vitro assays used to characterize the pharmacological activity of this compound.

Histamine-Induced cAMP Inhibition Assay

This assay is used to determine the functional antagonist potency of this compound at the H4 receptor.

Principle: The assay measures the ability of this compound to block the histamine-induced inhibition of forskolin-stimulated cAMP production in cells expressing the H4 receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human histamine H4 receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate density.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: Cells are then stimulated with a fixed concentration of histamine in the presence of forskolin (an adenylyl cyclase activator).

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The concentration-response curves for this compound are plotted, and the pA2 value is calculated to quantify its antagonist potency.

Eosinophil Shape Change Assay

This assay assesses the ability of this compound to inhibit the histamine-induced shape change in eosinophils, a key cellular response mediated by the H4 receptor.

Principle: Activation of the H4 receptor on eosinophils leads to cytoskeletal rearrangements and a change in cell shape, which can be detected by flow cytometry as an increase in forward scatter (FSC).

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from human or animal blood.

-

Compound Treatment: Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle.

-

Histamine Stimulation: The cells are then stimulated with histamine.

-

Flow Cytometry Analysis: The change in cell shape is immediately analyzed by flow cytometry, measuring the forward scatter of the eosinophil population.

-

Data Analysis: The percentage of inhibition of the histamine-induced shape change is calculated for each concentration of this compound to determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist. Its ability to effectively block H4R-mediated signaling pathways has been demonstrated in a variety of in vitro and in vivo models. This technical guide provides a summary of its chemical and pharmacological properties, offering a valuable resource for researchers investigating the role of the histamine H4 receptor in health and disease and for those involved in the development of novel anti-inflammatory and immunomodulatory therapeutics. Further investigation into the clinical potential of H4R antagonists like this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Clinical and Preclinical Characterization of the Histamine H4 Receptor Antagonist this compound [ouci.dntb.gov.ua]

- 5. JNJ 39758979 dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]

JNJ-39758979: A Technical Overview of its Binding Affinity for the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and functional activity of JNJ-39758979, a potent and selective antagonist of the histamine H4 receptor (H4R). The document details the quantitative binding data, experimental methodologies, and relevant signaling pathways, offering valuable insights for researchers in pharmacology and drug discovery.

Quantitative Binding Affinity and Functional Activity

This compound demonstrates high affinity for the human histamine H4 receptor, with a reported inhibition constant (Ki) of 12.5 nM.[1][2][3][4] Its selectivity for H4R is significant, exhibiting over 80-fold greater affinity for H4R compared to other histamine receptor subtypes (H1R, H2R, and H3R).[5] The binding affinity of this compound has also been characterized for various species, highlighting its utility in preclinical research.

Table 1: Binding Affinity (Ki) of this compound for Histamine H4 Receptor Across Species

| Species | Ki (nM) |

| Human | 12.5 ± 2.6[5][6] |

| Mouse | 5.3[1][3] |

| Monkey | 25[1][3] |

| Rat | 188[1][3] |

| Guinea Pig | 306[1][3] |

| Dog | ≥10,000[1][3] |

In addition to its binding affinity, the functional antagonism of this compound has been quantified through various assays. The pA2 value, a measure of antagonist potency, has been determined in functional assays monitoring the inhibition of histamine-induced responses.

Table 2: Functional Antagonism (pA2) of this compound at the Histamine H4 Receptor

| Species | Functional Assay | pA2 |

| Human | cAMP Inhibition | 7.9[1][3] |

| Mouse | cAMP Inhibition | 8.3[1][3] |

| Monkey | cAMP Inhibition | 7.5[1][3] |

| Rat | cAMP Inhibition | 7.2[1][3] |

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of compounds like this compound at the H4R.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the H4R.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human H4R (e.g., SK-N-MC or HEK293 cells).

-

Radioligand: Typically [³H]histamine.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Incubation: Cell membranes expressing H4R are incubated with a fixed concentration of [³H]histamine and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of H4R activation.

Objective: To determine the functional potency (pA2) of this compound as an H4R antagonist.

Materials:

-

Cells: A cell line expressing H4R that is coupled to the Gi signaling pathway (e.g., CHO or HEK293 cells).

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

Protocol:

-

Cell Culture: Cells are cultured and seeded in microplates.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of histamine in the presence of forskolin.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a cAMP detection kit.

-

Data Analysis: The ability of this compound to reverse the histamine-induced decrease in cAMP levels is quantified. The data are used to construct a dose-response curve and calculate the pA2 value.

Eosinophil Shape Change Assay

This is a cell-based functional assay that measures a physiological response of primary cells to H4R activation.

Objective: To assess the ability of this compound to inhibit histamine-induced eosinophil shape change.

Materials:

-

Isolated Human Eosinophils: Purified from whole blood.

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Flow Cytometer: To measure changes in cell morphology (forward scatter).

Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Pre-incubation with Antagonist: Eosinophils are pre-incubated with this compound.

-

Stimulation: The cells are then stimulated with histamine.

-

Flow Cytometry: Changes in eosinophil shape are measured by flow cytometry as an increase in forward scatter (FSC).

-

Data Analysis: The inhibition of the histamine-induced increase in FSC by this compound is quantified to determine its potency.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of H4R by its endogenous ligand, histamine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking the binding of histamine to H4R and thereby preventing the initiation of this signaling pathway.

Histamine H4 Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

The Pharmacodynamic Profile of JNJ-39758979 in Preclinical Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses.[1][2] This document provides a comprehensive technical overview of the pharmacodynamics of this compound as demonstrated in various preclinical animal models. The data presented herein underscore the therapeutic potential of H4R antagonism in allergic and inflammatory conditions. This guide details the in vitro and in vivo pharmacological properties of this compound, offering insights into its mechanism of action and efficacy in models of asthma, dermatitis, and arthritis.

In Vitro Pharmacology

This compound demonstrates high affinity and selectivity for the histamine H4 receptor across different species. Its binding affinity (Ki) and functional antagonism (pA2) have been well-characterized, showcasing its potent interaction with the H4R while exhibiting minimal activity at other histamine receptors.[1][3]

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| H4 Receptor | Human | 12.5 ± 2.6 nM | [1] |

| H4 Receptor | Mouse | 5.3 nM | |

| H4 Receptor | Monkey | 25 nM | |

| H1 Receptor | Human | >1,000 nM | [3] |

| H2 Receptor | Human | >1,000 nM | [3] |

| H3 Receptor | Human | 1,043 nM | [3] |

| Functional Antagonism (pA2) | |||

| H4 Receptor | Human | 7.9 | |

| H4 Receptor | Mouse | 8.3 | |

| H4 Receptor | Monkey | 7.5 | |

| Inhibition of Mast Cell Chemotaxis (IC50) | |||

| Histamine-induced | Mouse | 8 nM | [3] |

Signaling Pathway of the Histamine H4 Receptor

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the H4R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the pro-inflammatory and immunomodulatory functions of the H4R. This compound, as a competitive antagonist, blocks the binding of histamine to the H4R, thereby preventing this downstream signaling.

In Vivo Pharmacodynamics in Animal Models

This compound has demonstrated significant efficacy in a variety of preclinical animal models of inflammatory diseases. The following sections detail the experimental protocols and quantitative outcomes in models of asthma, dermatitis, and arthritis.

Ovalbumin-Induced Allergic Asthma in Mice

This model mimics key features of human allergic asthma, including airway inflammation characterized by eosinophil infiltration.

A general workflow for this model is as follows:

-

Sensitization: Mice are sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Treatment: this compound is administered to the mice, typically via oral gavage, at doses ranging from 0.2 to 20 mg/kg.[3] The treatment is usually given before the ovalbumin challenge.

-

Challenge: On days 21, 22, and 23, mice are challenged with intranasal (i.n.) administration of OVA to induce an allergic airway response.

-

Outcome Assessment: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to quantify the influx of inflammatory cells, particularly eosinophils. Cytokine levels in the BALF can also be measured.

This compound produced a dose-dependent reduction in ovalbumin-induced eosinophil infiltration in the bronchoalveolar lavage fluid of sensitized mice.[3]

Table 2: Efficacy of this compound in a Mouse Model of Allergic Asthma

| Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |

| 0.2 - 20 | Eosinophil infiltration in BALF | Dose-dependent reduction | [3] |

FITC-Induced Contact Hypersensitivity in Mice

This model is used to study Th2-dependent dermal inflammation, which is relevant to atopic dermatitis.

-

Sensitization: Mice are sensitized by the topical application of fluorescein isothiocyanate (FITC) on the abdomen.

-

Treatment: this compound is administered, typically orally, prior to the challenge.

-

Challenge: Several days after sensitization, a challenge dose of FITC is applied to the ear.

-

Outcome Assessment: Ear swelling is measured at various time points after the challenge as an indicator of the inflammatory response.

A 20 mg/kg dose of this compound was shown to significantly decrease ear edema in this model.[3]

Table 3: Efficacy of this compound in a Mouse Model of Contact Hypersensitivity

| Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |

| 20 | Ear Edema | Significant decrease | [3] |

Collagen-Induced Arthritis in Mice

This is a widely used autoimmune model that shares many pathological features with human rheumatoid arthritis.

-

Immunization: Genetically susceptible strains of mice are immunized with an emulsion of type II collagen and complete Freund's adjuvant.

-

Booster: A booster immunization is typically given 21 days after the primary immunization.

-

Treatment: this compound administration is initiated either at the onset of disease or at the peak of disease activity.

-

Outcome Assessment: The severity of arthritis is assessed using a clinical scoring system that evaluates joint inflammation and swelling. Histological analysis of the joints is also performed to assess tissue damage.

This compound has demonstrated efficacy in the collagen-induced arthritis model, resulting in an improvement in disease severity scores and a reduction in joint inflammation.[2]

Table 4: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis

| Treatment Regimen | Outcome Measure | Result | Reference |

| Dosed at onset or peak of disease | Disease Severity Score | Improvement | [2] |

| Histologic Analysis of Joints | Reduced Inflammation | [2] |

Conclusion

The preclinical data for this compound robustly demonstrate its potent and selective antagonism of the histamine H4 receptor. In various animal models of inflammatory diseases, including asthma, dermatitis, and arthritis, this compound has shown significant, dose-dependent efficacy in reducing key pathological features. These findings highlight the critical role of the H4 receptor in mediating inflammatory and immune responses and underscore the therapeutic potential of this compound as a novel anti-inflammatory agent. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for human inflammatory disorders.

References

Methodological & Application

JNJ-39758979 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro pharmacological profile of JNJ-39758979, a potent and selective histamine H4 receptor (H4R) antagonist. Detailed protocols for key in vitro assays are provided to enable researchers to further investigate the activity of this compound.

Summary of In Vitro Activity

This compound demonstrates high affinity and potent antagonist activity at the histamine H4 receptor across multiple species. Its selectivity has been established through various binding and functional assays.

Binding Affinity and Functional Antagonism

The following tables summarize the binding affinity (Ki), functional antagonist potency (pA2), and inhibitory concentrations (IC50/pKb) of this compound in various in vitro assays.

Table 1: Radioligand Binding Affinity (Ki) of this compound at H4 Receptors

| Species | Ki (nM) | Reference(s) |

| Human | 12.5 | [1][2] |

| Mouse | 5.3 | [2] |

| Monkey | 25 | [2] |

| Rat | 188 | [2] |

| Guinea Pig | 306 | [2] |

| Dog | ≥10,000 | [2] |

Table 2: Functional Antagonist Activity (pA2) of this compound in cAMP Inhibition Assays

| Species | pA2 | Reference(s) |

| Human | 7.9 | [2] |

| Mouse | 8.3 | [2] |

| Monkey | 7.5 | [2] |

| Rat | 7.2 | [2] |

Table 3: Inhibitory Activity of this compound in Various Functional Assays

| Assay Type | Parameter | Value | Cell Type/System | Reference(s) |

| Cellular Aequorin-based Assay | IC50 | 32 nM | Transfected Cells | [3] |

| [35S]GTPγS Binding Assay | pKb | 6.67 | Transfected Cells | [3] |

| Eosinophil Shape Change | - | Inhibits histamine-induced shape change | Human Whole Blood | [1] |

| Mast Cell Chemotaxis | IC50 | 8 nM | Mouse Bone Marrow-Derived Mast Cells |

Table 4: Selectivity of this compound for Human Histamine Receptors

| Receptor | Ki (nM) | Reference(s) |

| H1 | >1,000 | |

| H2 | >1,000 | |

| H3 | 1,043 | |

| H4 | 12.5 |

This compound also demonstrates high selectivity against a panel of 48 other receptors and ion channels at concentrations up to 1 µM, and 66 kinases at concentrations up to 10 µM.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the histamine H4 receptor and the general workflow of the in vitro assays used to characterize this compound.

References

- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-39758979: In Vivo Experimental Design for Inflammatory and Pruritic Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R) that has demonstrated significant anti-inflammatory and antipruritic activity in a variety of preclinical models.[1][2][3] As a selective H4R antagonist, this compound offers a targeted approach to modulating inflammatory responses mediated by this receptor, which is primarily expressed on hematopoietic cells. These application notes provide detailed protocols for in vivo experimental designs to evaluate the efficacy of this compound in established murine models of asthma, contact hypersensitivity, and pruritus.

Mechanism of Action

This compound acts as a competitive antagonist at the histamine H4 receptor, thereby inhibiting the downstream signaling pathways initiated by histamine binding. The H4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, is involved in chemotaxis of immune cells such as eosinophils and mast cells, and the modulation of cytokine production.[1][4] By blocking this receptor, this compound can attenuate the inflammatory cascade and reduce the sensation of itch.

Caption: H4 Receptor Signaling and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from preclinical studies.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Species | H4 Receptor Ki (nM) | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) |

| Human | 12.5 | >1,000 | >1,000 | 1,043 |

| Mouse | 5.3 | - | - | - |

| Monkey | 25 | - | - | - |

| Rat | 188 | - | - | - |

Data compiled from multiple sources.[3][4]

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Type | Species | Parameter | Value |

| Chemotaxis Inhibition | Bone Marrow-Derived Mast Cells | Mouse | IC50 | 8 nM |

Data from Cayman Chemical product information.[4]

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Dosing Route | Dose Range (mg/kg) | Key Finding |

| Ovalbumin-Induced Asthma | Mouse | Oral | 0.2 - 20 | Reduced eosinophil infiltration in BALF.[4] |

| FITC-Induced Contact Hypersensitivity | Mouse | Oral | 20 | Decreased ear edema.[4] |

| Histamine-Induced Pruritus | Mouse | - | - | Inhibited scratching behavior.[4] |

BALF: Bronchoalveolar Lavage Fluid; FITC: Fluorescein Isothiocyanate.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Ovalbumin-Induced Allergic Asthma Model

This model mimics the eosinophilic inflammation characteristic of allergic asthma.

Caption: Workflow for the Ovalbumin-Induced Asthma Model.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Pressurized Metered-Dose Inhaler (pMDI) or nebulizer

Protocol:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

-

Drug Administration: From day 28 to 30, administer this compound (0.2-20 mg/kg) or vehicle orally one hour prior to the OVA challenge.

-

OVA Challenge: On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.

-

Endpoint Analysis (Day 31):

-

Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).

-

Cell Differentials: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

-

Lung Histology: Perfuse the lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.

-

FITC-Induced Contact Hypersensitivity

This model is representative of a Th2-dependent dermal inflammation.

Caption: Workflow for FITC-Induced Contact Hypersensitivity.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Fluorescein isothiocyanate (FITC)

-

Acetone and Dibutyl phthalate (DBP)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Digital calipers

Protocol:

-

Sensitization: On day 0, sensitize the mice by applying 400 µL of a 0.5% FITC solution in a 1:1 mixture of acetone and DBP to the shaved abdomen.

-

Drug Administration: On day 6, administer this compound (20 mg/kg) or vehicle orally one hour prior to the FITC challenge.

-

FITC Challenge: On day 6, challenge the mice by applying 20 µL of 0.5% FITC solution to the dorsal and ventral surfaces of the right ear. The left ear receives the vehicle only.

-

Endpoint Analysis (Day 7): 24 hours after the challenge, measure the thickness of both ears using digital calipers. The change in ear thickness (right ear - left ear) is a measure of the inflammatory response.

Histamine-Induced Pruritus

This model directly assesses the antipruritic effect of the compound.

References

Application Notes and Protocols for JNJ-39758979 in Mast Cell Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and allergic responses.[1] The H4 receptor is highly expressed on various immune cells, including mast cells, which are central to the pathophysiology of allergic diseases. Upon activation, mast cells release a plethora of inflammatory mediators, contributing to symptoms like itching, swelling, and inflammation. This compound, by blocking the H4 receptor, offers a targeted approach to modulate mast cell activity and is a valuable tool for studying the role of the H4R in mast cell-driven pathologies.

These application notes provide detailed protocols for utilizing this compound in in vitro mast cell activation studies, focusing on degranulation and cytokine release assays.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound for the Histamine H4 Receptor

| Species | Kᵢ (nM) |

| Human | 12.5 |

| Mouse | 5.3 |

| Monkey | 25 |

Kᵢ represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors.[2][3]

Table 2: Functional Antagonism of this compound

| Assay | Cell Type | Parameter | Value |

| Chemotaxis Inhibition | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | IC₅₀ | 8 nM |

IC₅₀ represents the half-maximal inhibitory concentration.[4]

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling in Mast Cells

Activation of the H4 receptor on mast cells by histamine initiates a signaling cascade that leads to various cellular responses, including chemotaxis and cytokine production. This compound acts by blocking the initial step of this pathway.

Caption: H4R signaling pathway in mast cells.

Experimental Workflow: Mast Cell Degranulation Assay

This workflow outlines the key steps to assess the inhibitory effect of this compound on mast cell degranulation.

Caption: Mast cell degranulation assay workflow.

Experimental Protocols

Protocol 1: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This protocol is designed to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

Mast cells (e.g., mouse Bone Marrow-Derived Mast Cells (BMMCs) or human LAD2 cells)

-

Complete cell culture medium

-

Anti-DNP IgE (for IgE-mediated degranulation)

-

DNP-HSA (antigen)

-

This compound

-

Tyrode's buffer (or other suitable buffer)

-

Triton X-100 (for cell lysis)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

-

96-well plates

-

Plate reader (405 nm)

Procedure:

-

Cell Culture and Sensitization:

-

Culture mast cells in complete medium. For BMMCs, this typically includes IL-3 and SCF.

-

For IgE-mediated degranulation, sensitize the cells with an optimal concentration of anti-DNP IgE (e.g., 0.5-1 µg/mL) for 18-24 hours.

-

-

Cell Plating and this compound Treatment:

-

Wash the sensitized cells with Tyrode's buffer to remove excess IgE.

-

Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate (e.g., 1 x 10⁵ cells/well).

-

Prepare serial dilutions of this compound in Tyrode's buffer.

-

Add the this compound dilutions to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (buffer with the same concentration of solvent used for this compound).

-

-

Stimulation:

-